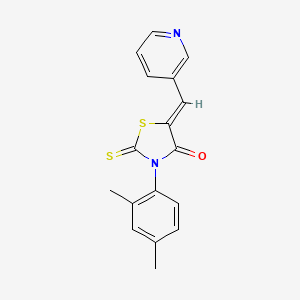

![molecular formula C14H12N4OS B2485623 6-(肉桂基硫基)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮 CAS No. 1179983-17-5](/img/structure/B2485623.png)

6-(肉桂基硫基)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

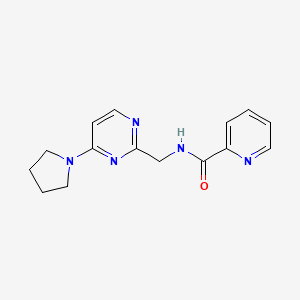

Synthesis Analysis The synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, including the cinnamylthio variant, often involves catalytic methods using heteropolyacids, such as H14[NaP5W29MoO110] and H3PMo12O40, to yield high product yields. Another approach involves a tandem aza-Wittig and annulation reactions for regioselective synthesis. Microwave-assisted strategies have also been developed for rapid synthesis, indicating versatile methodologies for producing these compounds with high efficiency and selectivity (Heravi et al., 2007).

Molecular Structure Analysis The molecular structure of these derivatives is confirmed through spectroscopy data, including IR, 1H NMR, and MS, alongside elemental analysis or X-ray diffraction crystallography. This comprehensive characterization ensures the accurate identification of the synthesized compounds and aids in understanding their chemical behaviors and interactions (Wang et al., 2008).

科学研究应用

合成和结构鉴定

Pyrazolo[3,4-d]pyrimidines表现出显著的腺苷受体亲和力,某些衍生物在A1腺苷受体上显示出比茶碱更强的拮抗活性。这些化合物的合成涉及复杂的反应,如氮杂Wittig和环化反应,突显了它们的结构多样性和潜在的各种生物活性(Quinn et al., 1991)。

抗真菌和抗微生物活性

新型的5-氨基-6-芳基氨基-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮衍生物对灰霉菌和白粉病菌表现出高抗真菌活性。这些化合物在特定取代基存在时表现出更好的抗真菌活性,表明它们作为抗真菌剂的潜力(Wang et al., 2008)。

抗癌和抗炎应用

一系列6-芳基-3-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮已经合成,显示出对某些癌细胞系的细胞毒活性和对5-脂氧合酶的抑制作用,表明它们作为抗癌和抗炎剂的效用(Rahmouni et al., 2016)。

除草活性

含有芳基氧基苯氧基丙酸酯基团的吡唑并[3,4-d]嘧啶-4-酮衍生物显示出对油菜和雀稗的潜在除草活性。通过串联氮杂Wittig和环化反应合成这些化合物突显了它们作为除草剂的潜力(Liu et al., 2007)。

抗微生物评价

Pyrazolo[3,4-d]pyrimidine衍生物已经被评估其抗微生物活性,一些化合物对致病菌表现出中等到强的活性。这项研究强调了通过结构修饰来增强抗微生物性能的重要性(Eweas et al., 2011)。

作用机制

Target of Action

Similar compounds have been shown to target enzymes such asacetyl-CoA carboxylase , which plays a crucial role in fatty acid metabolism and regulation of cell growth.

Mode of Action

It’s likely that it interacts with its targets through a process ofmolecular docking , where the compound binds to the active site of the target enzyme . This binding can inhibit the enzyme’s activity, leading to changes in cellular processes.

Biochemical Pathways

Given its potential interaction with acetyl-coa carboxylase, it may impactfatty acid biosynthesis and other related metabolic pathways .

Result of Action

Similar compounds have shown significantantimicrobial activity against various bacteria and fungi . This suggests that 6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one may also have potential antimicrobial effects.

属性

IUPAC Name |

6-[(E)-3-phenylprop-2-enyl]sulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS/c19-13-11-9-15-18-12(11)16-14(17-13)20-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2,(H2,15,16,17,18,19)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAHTHZDSZPPCI-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCSC2=NC3=C(C=NN3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CSC2=NC3=C(C=NN3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Formyl-2-methoxyphenyl) 4-chloro-3-(4-chlorophenyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2485543.png)

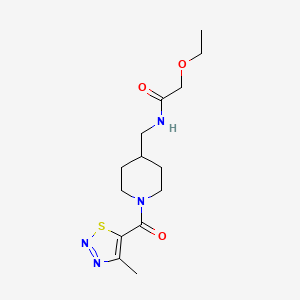

![8-{[4-(2-furoyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B2485548.png)

![Tert-butyl 3-[4-(aminomethyl)piperidin-1-yl]azetidine-1-carboxylate;dihydrochloride](/img/structure/B2485550.png)

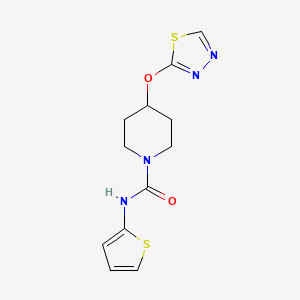

![2-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2485552.png)

![1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2485556.png)

![5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2485562.png)